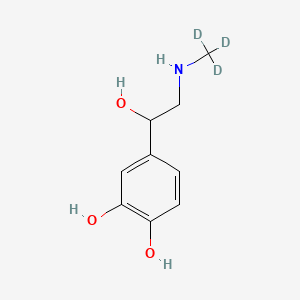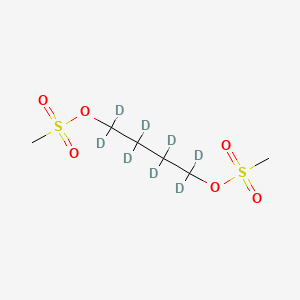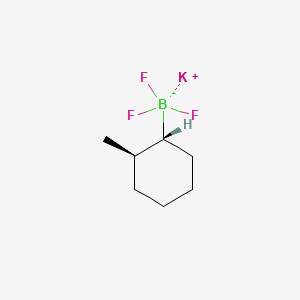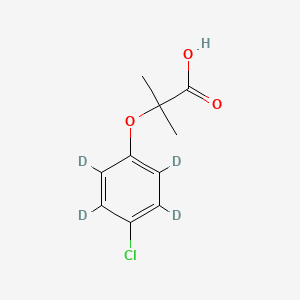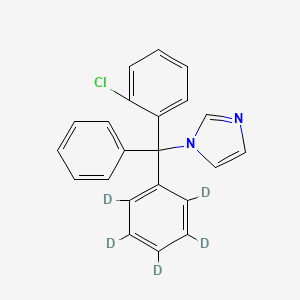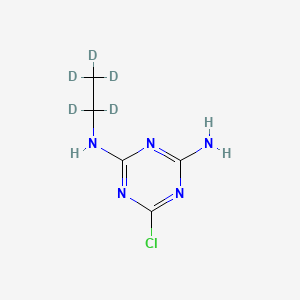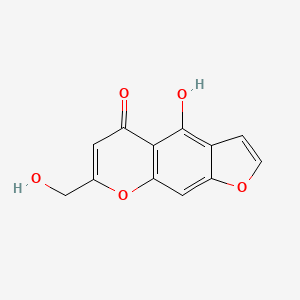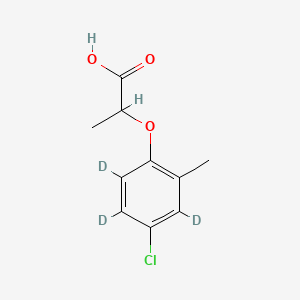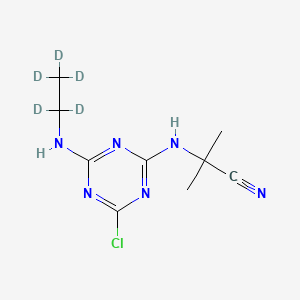
Cilostazol-d11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cilostazol-d11 is a synthetic derivative of cilostazol, a drug used to treat peripheral artery disease (PAD). Cilostazol-d11 is a potent inhibitor of cyclic adenosine monophosphate (cAMP) and a partial agonist of adenosine A2A receptors. It has been studied for its potential to modulate the activity of various enzymes involved in cellular metabolism, including cyclic nucleotide phosphodiesterases (PDEs) and adenylate cyclases (ACs). The purpose of
科学的研究の応用
Cardiovascular Research
Cilostazol is known for its role in treating intermittent claudication and has been studied for its implications in atherosclerosis and vascular biology. Research suggests it may benefit individuals at high risk of arteriosclerotic cardiovascular disease (ASCVD) .
Nanomedicine Development
Nanosizing of cilostazol aims to improve the dissolution rate of poorly soluble drugs. Techniques like liquid antisolvent precipitation (LASP) combined with ultrasound are explored to develop cilostazol nanosuspensions .
Pharmacokinetics
Studies have been conducted to evaluate the correlation between in vitro release and in vivo pharmacokinetics of extended-release dosage forms of cilostazol. This includes analyzing tablet and capsule forms under physiologically mimicked conditions .
作用機序
Target of Action
Cilostazol-d11, like its parent compound Cilostazol, primarily targets phosphodiesterase type III (PDE III) . PDE III is an enzyme that plays a crucial role in cellular signaling by regulating the levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that mediates various physiological responses .
Mode of Action
Cilostazol-d11 acts as a selective inhibitor of PDE III . By inhibiting this enzyme, it prevents the breakdown of cAMP, leading to an increase in intracellular cAMP levels . This increase in cAMP results in the activation of protein kinase A (PKA), which in turn inhibits platelet aggregation and induces vasodilation .
Biochemical Pathways
The increase in cAMP levels affects several biochemical pathways. It inhibits platelet aggregation, which is a crucial step in blood clot formation . Additionally, it leads to vasodilation, or the widening of blood vessels, by relaxing the smooth muscle cells in the vessel walls . Cilostazol has also been implicated in other pathways, including the inhibition of adenosine reuptake and the inhibition of multidrug resistance protein 4 .
Pharmacokinetics
The pharmacokinetics of Cilostazol-d11 involves its absorption, distribution, metabolism, and excretion (ADME). It has been observed that the plasma concentrations of Cilostazol and its metabolites are affected by CYP3A5 genotypes . The median plasma concentration/dose ratio of OPC-13213, an active metabolite by CYP3A5 and CYP2C19, was slightly higher and the median plasma concentration rate of Cilostazol to OPC-13015, another active metabolite by CYP3A4, was significantly lower in CYP3A5*1 carriers than in *1 non-carriers .
Result of Action
The action of Cilostazol-d11 leads to several molecular and cellular effects. It exhibits antiplatelet, antiproliferative, vasodilatory, and ischemic-reperfusion protective properties . These effects contribute to its clinical use in various settings, including the treatment of intermittent claudication, reduction of restenosis after coronary and peripheral endovascular interventions, and prevention of secondary stroke .
特性
IUPAC Name |
6-[4-[1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)/i1D2,2D2,3D2,6D2,7D2,16D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGUKTPIGVIEKM-SAGHCWGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661871 |
Source


|
| Record name | 6-{4-[1-(~2~H_11_)Cyclohexyl-1H-tetrazol-5-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1073608-02-2 |
Source


|
| Record name | 6-{4-[1-(~2~H_11_)Cyclohexyl-1H-tetrazol-5-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

